REACTION_CXSMILES
|
[CH3:1][N:2]([C:4](=[O:7])[CH2:5][CH3:6])[NH2:3].O=[C:9]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C1(C)C=CC=CC=1>[CH3:1][N:2]([C:4](=[O:7])[CH2:5][CH3:6])[N:3]=[C:9]([C:10]([O:12][CH2:13][CH3:14])=[O:11])[C:15]([O:17][CH2:18][CH3:19])=[O:16]
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Name
|
|
Quantity
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18.78 g
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Type
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reactant
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Smiles
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CN(N)C(CC)=O
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Name
|
|
Quantity
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56.1 mL
|
Type
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reactant
|
Smiles
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O=C(C(=O)OCC)C(=O)OCC
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Name
|
|
Quantity
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136 mL
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Type
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solvent
|
Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated under reduced pressure
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Type
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CUSTOM
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Details
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to give the crude material that
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Type
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CUSTOM
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Details
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was purified by silica gel flash column chromatography (100% hexanes to 5 to 10% EtOAc in hexanes)
|
Name
|
|
Type
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product
|
Smiles
|
CN(N=C(C(=O)OCC)C(=O)OCC)C(CC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23 g | |
YIELD: PERCENTYIELD | 49% | |
YIELD: CALCULATEDPERCENTYIELD | 48.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |